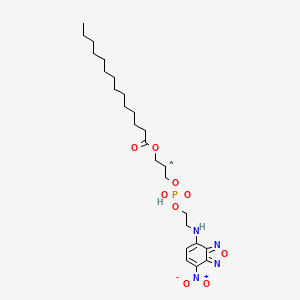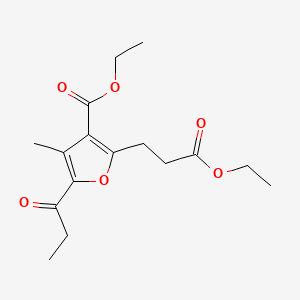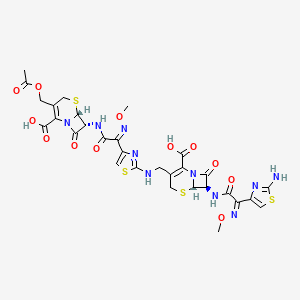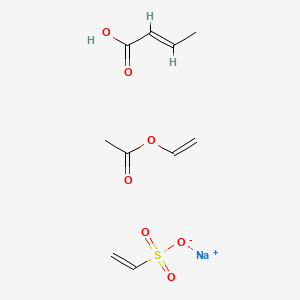
1 2-Dimyristoyl-SN-glycero-3-phosphoetha
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimyristoyl-SN-glycero-3-phosphoetha is a synthetic phospholipid compound. It is commonly used in various scientific research applications due to its unique properties and structure. This compound is part of the phosphoglyceride family, which plays a crucial role in the formation of biological membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-SN-glycero-3-phosphoetha can be synthesized through a series of chemical reactions. One common method involves the Steglich esterification of SN-glycero-3-phosphocholine, followed by sequential recrystallization from ethyl acetate and acetone . The structure of the compound is confirmed using various spectroscopy and chromatography techniques.
Industrial Production Methods
In industrial settings, the production of 1,2-Dimyristoyl-SN-glycero-3-phosphoetha involves large-scale synthesis using cost-effective and scalable methods. The process typically includes the use of column chromatography to purify the compound and ensure high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimyristoyl-SN-glycero-3-phosphoetha undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include quinones, nitroazoles, and other oxidizing or reducing agents . The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms with different functional groups .
Aplicaciones Científicas De Investigación
1,2-Dimyristoyl-SN-glycero-3-phosphoetha has a wide range of scientific research applications:
Mecanismo De Acción
1,2-Dimyristoyl-SN-glycero-3-phosphoetha exerts its effects by integrating into biological membranes and interacting with membrane proteins. Its structure allows it to mimic natural phospholipids, facilitating the formation of stable lipid bilayers. This interaction enhances the stability and functionality of the membranes, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine
- 1,2-Dipalmitoyl-SN-glycero-3-phosphate sodium salt
- 1,2-Dimyristoyl-SN-glycero-3-phosphocholine
- 1,2-Dimyristoyl-SN-glycero-3-phospho-rac-(1-glycerol) sodium salt
Uniqueness
1,2-Dimyristoyl-SN-glycero-3-phosphoetha is unique due to its specific fatty acid composition and its ability to form stable lipid bilayers. This property makes it particularly valuable in studies involving membrane dynamics and drug delivery systems. Its high purity and stability also set it apart from other similar compounds .
Propiedades
InChI |
InChI=1S/C25H40N4O9P/c1-2-3-4-5-6-7-8-9-10-11-12-14-23(30)35-18-13-19-36-39(33,34)37-20-17-26-21-15-16-22(29(31)32)25-24(21)27-38-28-25/h13,15-16,26H,2-12,14,17-20H2,1H3,(H,33,34) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLWLXFARIEKPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC[CH]COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Dioxolo[4,5-h]quinazolin-6(7H)-one, 7-amino-5-bromo-8-methyl-](/img/new.no-structure.jpg)









![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)
